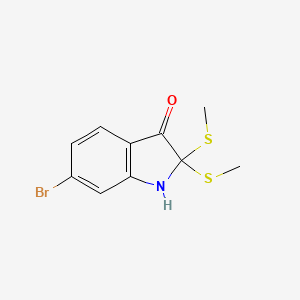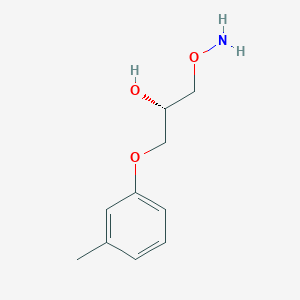
Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside is a chemical compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol . It is a derivative of xylofuranose, a five-membered ring sugar, and is often used in organic synthesis due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside typically involves the protection of the hydroxyl groups in xylofuranose. One common method is the reaction of xylofuranose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the isopropylidene derivative . The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the isopropylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside involves its ability to act as a protecting group for hydroxyl functionalities in sugars. By forming a stable isopropylidene acetal, it prevents unwanted side reactions during chemical transformations. This protection is crucial in multi-step organic syntheses where selective reactions are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside: Similar in structure but derived from ribose.
Alpha-D-xylofuranoside, methyl 5-O-methyl-: Another derivative of xylofuranose with different protective groups.
Uniqueness
Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside is unique due to its specific isopropylidene protection at the 3,5-positions, which provides stability and selectivity in chemical reactions. This makes it particularly useful in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C9H16O5 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(4aR,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C9H16O5/c1-9(2)12-4-5-7(14-9)6(10)8(11-3)13-5/h5-8,10H,4H2,1-3H3/t5-,6-,7+,8+/m1/s1 |
Clé InChI |
DJPWFPRHHGISOM-NGJRWZKOSA-N |
SMILES isomérique |
CC1(OC[C@@H]2[C@H](O1)[C@H]([C@H](O2)OC)O)C |
SMILES canonique |
CC1(OCC2C(O1)C(C(O2)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


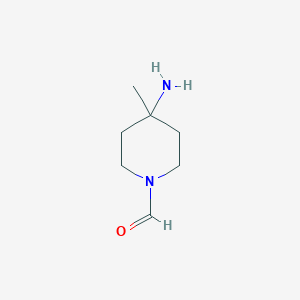
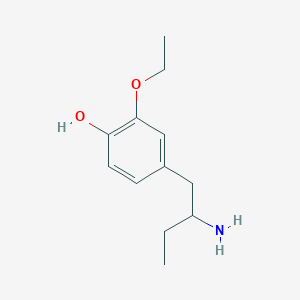
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
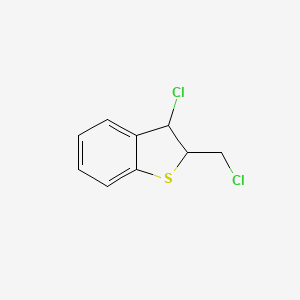
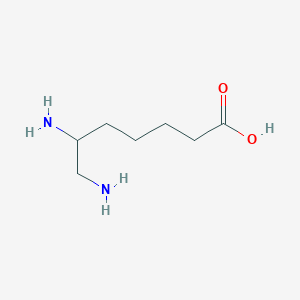
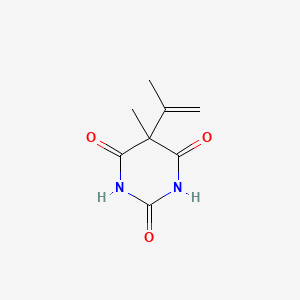

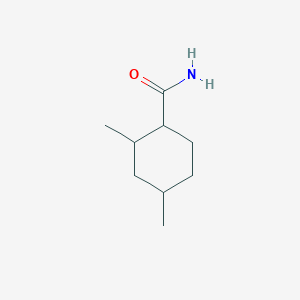
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
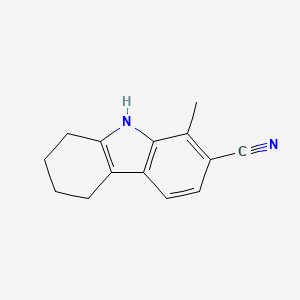
![40-(1,3-benzoxazol-2-yl)-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2,6(15),8,10,12,16,18,20,22,25,27,29,31,33,38,40,42-octadecaene-4,7,14,24,35,37-hexone](/img/structure/B13800744.png)
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
